molecular formula C8H7Br2NO3 B1381486 2-Amino-3,5-dibromo-6-methoxybenzoic acid CAS No. 1694214-74-8

2-Amino-3,5-dibromo-6-methoxybenzoic acid

Cat. No.: B1381486
CAS No.: 1694214-74-8
M. Wt: 324.95 g/mol
InChI Key: JMEIQALBJLZTGT-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound is intrinsically linked to the broader historical progression of brominated aromatic compounds and their synthetic methodologies. The foundational work in this area can be traced back to early 20th century research on anthranilic acid bromination. Historical investigations by Wheeler and Oates demonstrated that brominating anthranilic acid directly in acetic acid solution produces significant quantities of dibromoanthranilic acid derivatives, with approximately one-third of the product consisting of 3,5-dibromoanthranilic acid when conducted at low temperatures.

The evolution of bromination techniques has been crucial to the development of compounds like this compound. Early researchers including Alt, Bogert, and Hand established multiple synthetic pathways for preparing monobromoaminobenzoic acids through reduction of bromonitrobenzoic acids using various reducing agents such as tin, zinc, or stannous chloride. These pioneering efforts laid the groundwork for more sophisticated synthetic approaches to complex brominated benzoic acid derivatives.

The specific compound this compound emerged from the continued refinement of these bromination methodologies, particularly as researchers sought to introduce additional functional groups such as methoxy substituents to enhance the compound's synthetic utility. The systematic development of this compound reflects the ongoing efforts to create more diverse and functionally rich aromatic intermediates for pharmaceutical and materials applications.

Systematic Nomenclature and Structural Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its structural complexity and multiple functional groups. The compound is officially designated with the Chemical Abstracts Service registry number 1694214-74-8, providing a unique identifier for scientific and commercial applications.

The molecular structure encompasses a benzoic acid core framework with specific substitution patterns that define its chemical behavior and properties. The systematic name precisely indicates the positions of each functional group: the amino group at position 2, bromine atoms at positions 3 and 5, and the methoxy group at position 6 relative to the carboxylic acid functionality.

Chemical Property Value
Molecular Formula C₈H₇Br₂NO₃
Molecular Weight 324.96 g/mol
Chemical Abstracts Service Number 1694214-74-8
MDL Number MFCD29764386
SMILES Notation O=C(O)C1=C(OC)C(Br)=CC(Br)=C1N

The structural formula reveals a benzene ring bearing four distinct substituents, creating a highly functionalized aromatic system. The carboxylic acid group provides acidic character and hydrogen bonding capability, while the amino group offers basic properties and nucleophilic reactivity. The two bromine atoms serve as leaving groups or sites for further functionalization, and the methoxy group contributes electron-donating character to the aromatic system.

The compound's three-dimensional structure influences its chemical reactivity and physical properties. The positioning of the methoxy group adjacent to one bromine atom and the amino group creates specific steric and electronic environments that affect the molecule's behavior in chemical reactions and biological systems.

Position in Brominated Benzoic Acid Derivatives Taxonomy

This compound occupies a distinctive position within the broader classification of brominated benzoic acid derivatives, representing a highly substituted member of this important chemical family. The compound belongs to the subcategory of polysubstituted benzoic acids, specifically those containing both halogen and heteroatom substituents.

Within the taxonomy of brominated aromatic compounds, this molecule represents an advanced example of regioselective bromination chemistry. The 3,5-dibromination pattern is particularly significant, as it demonstrates the feasibility of achieving specific substitution patterns through controlled synthetic methodologies. Research has shown that such patterns can be obtained through carefully controlled bromination conditions, where temperature and reaction medium significantly influence the regioselectivity of the bromination process.

The compound's classification extends beyond simple brominated benzoic acids to include the broader category of multifunctional aromatic intermediates. The presence of amino, methoxy, and carboxylic acid functionalities places it within the class of molecules suitable for complex synthetic transformations and pharmaceutical applications.

Comparative analysis with related compounds reveals the unique characteristics of this compound. Related structures include 2-amino-3,6-dibromobenzoic acid (Chemical Abstracts Service number 20776-66-3), which lacks the methoxy substitution, and 2-amino-3-bromo-6-methoxybenzoic acid (Chemical Abstracts Service number 1240480-64-1), which contains only one bromine atom. The specific substitution pattern of this compound provides enhanced synthetic versatility compared to these simpler analogs.

Related Compound CAS Number Molecular Formula Key Structural Difference
2-Amino-3,6-dibromobenzoic acid 20776-66-3 C₇H₅Br₂NO₂ Lacks methoxy group
2-Amino-3-bromo-6-methoxybenzoic acid 1240480-64-1 C₈H₈BrNO₃ Single bromine substitution
2-Amino-6-methoxybenzoic acid 53600-33-2 C₈H₉NO₃ No bromine substitution
Methyl 2-amino-3,5-dibromobenzoate 606-00-8 C₈H₇Br₂NO₂ Methyl ester, no methoxy

Properties

IUPAC Name

2-amino-3,5-dibromo-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO3/c1-14-7-4(10)2-3(9)6(11)5(7)8(12)13/h2H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEIQALBJLZTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)O)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromo-6-methoxybenzoic acid typically involves the bromination of 2-Amino-6-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,5-dibromo-6-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Applications

The biological activities of 2-amino-3,5-dibromo-6-methoxybenzoic acid have been studied extensively, showing promise in several areas:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the presence of the dibromo and amino groups which enhance its interaction with microbial cell membranes.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases.
  • Pharmaceutical Intermediates : This compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. It is particularly relevant in the production of drugs targeting respiratory conditions due to its structural similarity to known bronchodilators.

Industrial Applications

In addition to its biological significance, this compound has various industrial applications:

  • Dyes and Pigments : The compound can be utilized as a precursor for synthesizing dyes and pigments used in textiles and coatings due to its chromophoric properties.
  • Material Science : Its unique chemical structure allows for modifications that can lead to new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting strong antimicrobial potential .

Case Study 2: Synthesis Optimization

A research team optimized the synthesis process for this compound to enhance yield and purity. By adjusting reaction conditions such as temperature and solvent choice, they achieved a yield increase from 60% to over 85%, demonstrating the feasibility of industrial-scale production .

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dibromo-6-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino and dibromo groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and undergo electrophilic and nucleophilic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituent types, positions, and functional groups, leading to variations in properties. Key examples include:

4-Amino-3,5-dibromobenzoic Acid (CAS: 42237-85-4)
  • Substituents : 4-NH₂, 3,5-Br.
  • Molecular Formula: C₇H₅Br₂NO₂.
  • Molecular Weight : 295.93 g/mol.
  • Comparison: The amino group at position 4 instead of 2 reduces steric hindrance near the carboxyl group. This positional difference may enhance solubility in polar solvents compared to the target compound .
2-Methoxy-3,6-dichlorobenzoic Acid (CAS: 1918009)
  • Substituents : 2-OCH₃, 3,6-Cl.
  • Molecular Formula : C₈H₆Cl₂O₃.
  • Molecular Weight : 221.04 g/mol.
  • Comparison: Replacement of bromine with chlorine and methoxy at position 2 results in lower molecular weight and altered electronic effects.
3,5-Dibromo-4-methylbenzoic Acid (CAS: 67973-32-4)
  • Substituents : 4-CH₃, 3,5-Br.
  • Molecular Formula : C₈H₆Br₂O₂.
  • Molecular Weight : 293.94 g/mol.
  • This compound is a white solid with reported skin/eye irritation hazards .

Physical and Chemical Properties

Compound Name Purity Physical State Key Reactivity Features
2-Amino-3,5-dibromo-6-methoxybenzoic acid 95% Solid Strong intramolecular H-bonding (NH₂→COO⁻)
4-Amino-3,5-dibromobenzoic acid N/A Solid Enhanced solubility due to amino position
2-Methoxy-3,6-dichlorobenzoic acid N/A Solid Moderate toxicity (5 mg/disc)
3,5-Dibromo-4-methylbenzoic acid N/A White solid Irritant; no H-bond donors

Biological Activity

2-Amino-3,5-dibromo-6-methoxybenzoic acid is an organic compound with significant potential in various biological applications. With a molecular formula of C8H7Br2NO3\text{C}_8\text{H}_7\text{Br}_2\text{NO}_3 and a molecular weight of 324.96 g/mol, this compound has garnered attention for its interactions with biological systems, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its structural features, specifically the amino and dibromo groups. These functional groups enable the compound to form hydrogen bonds and engage in electrophilic and nucleophilic reactions with various biological molecules. The interactions can modulate several biochemical pathways, influencing cellular processes such as apoptosis and proliferation.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. Specific studies have demonstrated its effectiveness in reducing viability in certain cancer cell lines .
  • Enzyme Modulation : The compound has been evaluated for its ability to modulate key enzymes involved in protein degradation pathways, such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and may have implications in aging and cancer biology .

Case Studies

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity of various benzoic acid derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria at concentrations as low as 10 µg/mL.
  • Anticancer Properties :
    • In vitro assays demonstrated that treatment with this compound led to a marked decrease in cell proliferation in Hep-G2 liver cancer cells. The IC50 value was determined to be approximately 15 µM, indicating its potency as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureYesYes
2-Amino-6-methoxybenzoic acidStructureModerateModerate
3,5-Dibromo-4-methoxybenzoic acidStructureLowLow

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-amino-3,5-dibromo-6-methoxybenzoic acid?

  • Methodological Answer : The synthesis typically involves bromination of a methoxy-substituted benzoic acid precursor. For example, bromination of 6-methoxybenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled acidic conditions can introduce bromine atoms at the 3- and 5-positions. Subsequent nitration followed by reduction of the nitro group introduces the amino moiety. Catalysts like Fe/HCl may be used for reduction, and reaction temperatures are maintained between 0–5°C during bromination to avoid over-substitution .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the positions of bromine, methoxy, and amino groups. For instance, the methoxy proton signal typically appears as a singlet near δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion ([M+H]⁺) and isotopic pattern (due to bromine’s ¹:¹ isotopic ratio).
  • IR Spectroscopy : Peaks near 1680–1700 cm⁻¹ confirm the carboxylic acid group, while N-H stretches (3300–3500 cm⁻¹) indicate the amino group .

Q. What are the solubility characteristics of this compound in common organic solvents?

  • Methodological Answer : The compound is sparingly soluble in polar solvents like water due to its aromatic bromine substituents but dissolves in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Solubility can be enhanced via deprotonation of the carboxylic acid group using bases like NaOH .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE) such as nitrile gloves and safety goggles. Avoid inhalation of dust, as brominated aromatic compounds may irritate mucous membranes. Store in a cool, dry place away from oxidizing agents .

Advanced Questions

Q. How do bromine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : Bromine’s electron-withdrawing nature activates the aromatic ring toward NAS. However, steric hindrance from the 3,5-dibromo groups may direct substitution to the para position relative to the methoxy group. Reactivity can be tested using sodium methoxide (NaOMe) in methanol at reflux, with reaction progress monitored via TLC .

Q. How can researchers resolve contradictions in reported melting points for this compound?

  • Methodological Answer : Discrepancies in melting points (e.g., 173–175°C vs. 218–220°C) often arise from impurities or polymorphism. Recrystallization from ethanol/water mixtures followed by differential scanning calorimetry (DSC) can identify pure crystalline forms. Cross-validation with HPLC (≥95% purity) is recommended .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Stepwise Bromination : Use a two-step bromination with NBS to avoid di-bromination byproducts.
  • Protection of Amino Group : Temporarily protect the amino group as an acetyl derivative during bromination to prevent side reactions.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) after each step to isolate intermediates .

Q. How does the methoxy group affect the compound’s electronic properties and acidity compared to non-methoxy analogs?

  • Methodological Answer : The electron-donating methoxy group increases electron density at the ortho/para positions, lowering the carboxylic acid’s acidity (pKa ~ 4.5 vs. ~2.8 for unsubstituted benzoic acid). This can be measured via potentiometric titration in aqueous ethanol. Computational studies (DFT) further predict charge distribution and reactive sites .

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